Ethyl 2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate
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Overview
Description
Ethyl 2-amino-3-{4-[bis(2-chloroethyl)amino]phenyl}propanoate dihydrochloride is a synthetic organic compound with the molecular formula C15H23Cl3N2O2. This compound is known for its significant applications in medicinal chemistry, particularly in the development of chemotherapeutic agents. It is structurally related to phenylalanine derivatives and contains a bis(2-chloroethyl)amino group, which is a common feature in many alkylating agents used in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-3-{4-[bis(2-chloroethyl)amino]phenyl}propanoate dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-[bis(2-chloroethyl)amino]benzaldehyde.
Aldol Condensation: This intermediate undergoes an aldol condensation with ethyl acetoacetate in the presence of a base such as sodium ethoxide.
Reduction: The resulting product is then reduced using a reducing agent like sodium borohydride to yield the corresponding alcohol.
Amination: The alcohol is then subjected to amination with ammonia or an amine to introduce the amino group.
Hydrochloride Formation: Finally, the compound is converted to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-{4-[bis(2-chloroethyl)amino]phenyl}propanoate dihydrochloride undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Thiol or amine derivatives.
Scientific Research Applications
Ethyl 2-amino-3-{4-[bis(2-chloroethyl)amino]phenyl}propanoate dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new synthetic methodologies.
Biology: Studied for its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential as a chemotherapeutic agent due to its alkylating properties.
Mechanism of Action
The mechanism of action of ethyl 2-amino-3-{4-[bis(2-chloroethyl)amino]phenyl}propanoate dihydrochloride involves the alkylation of DNA. The bis(2-chloroethyl)amino group forms covalent bonds with the DNA, leading to cross-linking and subsequent disruption of DNA replication and transcription. This results in cell cycle arrest and apoptosis, making it effective against rapidly dividing cancer cells .
Comparison with Similar Compounds
Similar Compounds
Chlorambucil: Another alkylating agent used in cancer treatment.
Melphalan: Similar structure and used in chemotherapy.
Sarcolysine: A phenylalanine derivative with alkylating properties.
Uniqueness
Ethyl 2-amino-3-{4-[bis(2-chloroethyl)amino]phenyl}propanoate dihydrochloride is unique due to its specific structural features that allow for targeted alkylation of DNA. Its ethyl ester group enhances its solubility and bioavailability compared to other similar compounds .
Properties
Molecular Formula |
C15H22Cl2N2O2 |
---|---|
Molecular Weight |
333.2 g/mol |
IUPAC Name |
ethyl 2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate |
InChI |
InChI=1S/C15H22Cl2N2O2/c1-2-21-15(20)14(18)11-12-3-5-13(6-4-12)19(9-7-16)10-8-17/h3-6,14H,2,7-11,18H2,1H3 |
InChI Key |
GSHBBCMSNYKVAA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)N(CCCl)CCCl)N |
Origin of Product |
United States |
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